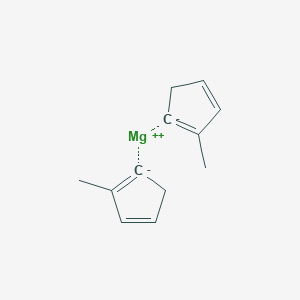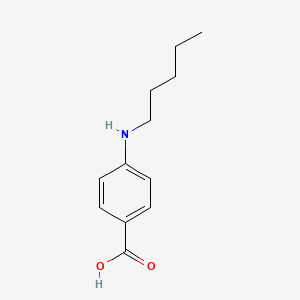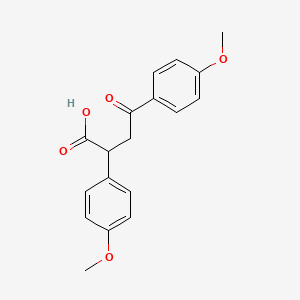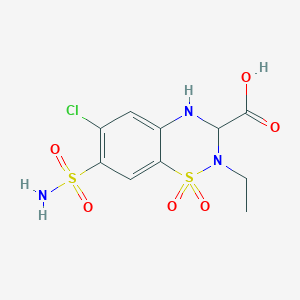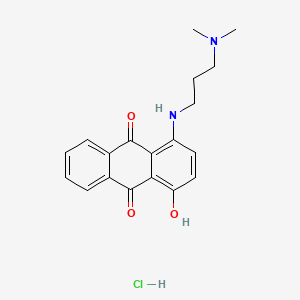
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride typically involves the introduction of the dimethylamino group and the hydroxy group onto the anthraquinone backbone. One common method is the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process involves reacting 1-nitroanthraquinone with ammonia in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) under optimized conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale continuous-flow ammonolysis, which allows for efficient and controllable synthesis. The process parameters, such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone, are carefully optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone backbone, enhancing their chemical and physical properties .
Scientific Research Applications
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride involves its interaction with molecular targets and pathways within cells. The compound can inhibit essential cellular proteins, such as kinases and topoisomerases, which are involved in cell proliferation and survival. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Similar in structure but with different alkyl groups attached, leading to variations in biological activity.
1,5-Diaminoanthraquinone:
2,6-Diaminoanthraquinone: Another derivative with amino groups at different positions, affecting its chemical properties and applications.
Uniqueness
Anthraquinone, 1-((3-(Dimethylamino)propyl)amino)-4-hydroxy-, monohydrochloride is unique due to the presence of both dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
75199-24-5 |
|---|---|
Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4-hydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-21(2)11-5-10-20-14-8-9-15(22)17-16(14)18(23)12-6-3-4-7-13(12)19(17)24;/h3-4,6-9,20,22H,5,10-11H2,1-2H3;1H |
InChI Key |
YYSAALNKUGULSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
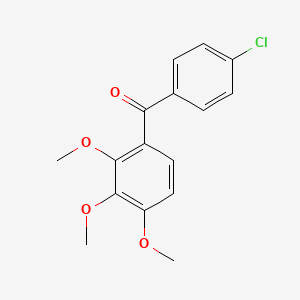


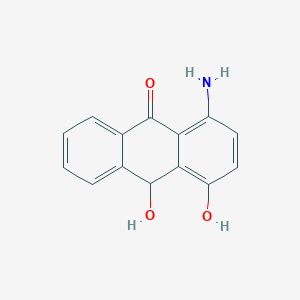
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
